molecular formula C9H10N2O B289161 2-methyl-N-pyridin-4-ylacrylamide

2-methyl-N-pyridin-4-ylacrylamide

Cat. No.: B289161
M. Wt: 162.19 g/mol
InChI Key: ABLHZERWJZPBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-pyridin-4-ylacrylamide is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-N-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C9H10N2O/c1-7(2)9(12)11-8-3-5-10-6-4-8/h3-6H,1H2,2H3,(H,10,11,12)

InChI Key

ABLHZERWJZPBLA-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC1=CC=NC=C1

Canonical SMILES

CC(=C)C(=O)NC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiHMDS (1.0 N in THF, 23.6 mmoL, 24 mL) was added dropwise into pyridine (11.8 mmoL, 1.11 g) in THF (10 mL) at 0° C. After 10 min, 2-methyl-acryloyl chloride (11.8 mmoL, 1.43 mL) was added into the reaction at 0° C. The reaction was then slowly warmed to room temperature. The solvent was removed and the residue was partitioned between Et2O and water. The Et2O layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to yield a brown oil. The crude material (the brown oil) was then purified by column chromatography (silica gel, EtOAc as eluent) to yield the title compound as a reddish oil.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two

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